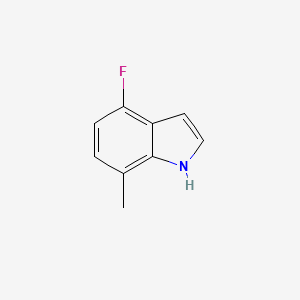

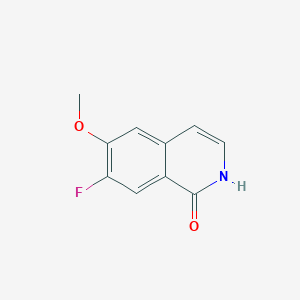

4-Fluoro-7-methyl-1H-indole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in several papers. For instance, an efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles is described, starting from indole and proceeding through a five-step process with a 46% yield . Another paper details the synthesis of a pyrimido[5,4-b]indol-4-one derivative, which is a biologically active molecule, crystallized from acetonitrile . Additionally, the synthesis of fluorescent indole derivatives from β-brominated dehydroamino acids and arylboronic acids is reported, involving a Suzuki-Miyaura cross-coupling reaction and a metal-assisted C–N intramolecular cyclisation . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of indole derivatives is explored in several studies. The X-ray crystal structure of an indole derivative reveals a monoclinic P21/n space group, providing detailed information about the spatial arrangement of the molecule . Another study reports the crystal structure of an azetidin-2-one derivative, crystallizing in the monoclinic space group C2/c, with absolute cis configuration . These findings suggest that "this compound" would also have a well-defined molecular structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound," but they do discuss reactions involving other indole derivatives. For example, the synthesis of oxazol-5(4H)-one derivatives involves the condensation of various reagents in the presence of nickel ferrite nanoparticles . The reactivity of indole derivatives with fluoride anions is also studied, indicating that certain indole compounds can show significant spectral changes upon interaction with specific anions . These studies suggest that "this compound" may also participate in various chemical reactions, potentially leading to new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are highlighted in the context of their photophysical studies and biological activities. The fluorescent indole derivatives exhibit high fluorescence quantum yields and solvent sensitivity, which could be relevant for "this compound" if it shares similar photophysical properties . The biological activity of indole derivatives is also of interest, with one compound showing inhibitory activity against Hepatitis B virus , and others being evaluated for antioxidant and antimicrobial activities . These properties are crucial for understanding the potential applications of "this compound" in various fields, including medicine and materials science.

Wissenschaftliche Forschungsanwendungen

HIV-1 Inhibition

4-Fluoro derivatives of indoles have shown effectiveness in interfering with the HIV surface protein gp120's interaction with the host cell receptor CD4, which is crucial in HIV-1 inhibition. For example, a study by Wang et al. (2003) demonstrated that a 4-fluoro derivative exhibited enhanced potency and bioavailability when administered orally, highlighting its potential in HIV-1 treatment (Wang et al., 2003).

Antimicrobial and Antioxidant Properties

Indole derivatives, including 4-fluoro variants, have been synthesized for their antimicrobial and antioxidant activities. A study by Rao et al. (2019) synthesized several 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives and found them to exhibit significant antimicrobial and antioxidant properties (Rao et al., 2019).

Synthesis of Key Intermediates for HIV Treatment

The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, as detailed by Mayes et al. (2010), provides a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This synthesis method offers a safer and more efficient approach compared to traditional methods (Mayes et al., 2010).

Anticancer Potential

Research into indole-thiazolidinone hybrid structures, including 5-fluoro-1H-indole derivatives, has shown promising anticancer properties. Kryshchyshyn-Dylevych et al. (2021) synthesized novel hybrids and found that certain compounds exhibited significant cytotoxic action towards various cancer cell lines, suggesting potential as anticancer agents (Kryshchyshyn-Dylevych et al., 2021).

Photophysical Studies

Fluorinated indole derivatives, including 4-fluoro variants, have been studied fortheir photophysical properties. For instance, the absorption and fluorescence spectra of various indole-3-acetic acids, including 4- and 7-fluoro derivatives, have been compared to assess their potential in photophysical applications. These studies by Carić et al. (2004) revealed insights into their fluorescence quantum yields and spectral shifts, which are valuable for applications in bioimaging and molecular probes (Carić et al., 2004).

Fluorescent and Infrared Probes

Ester-derivatized indoles, including 4-fluoro variants, have been identified as effective fluorescent and infrared probes. Huang et al. (2018) conducted studies on several ester-derivatized indoles and found that they could serve as promising probes for studying local protein environments, thanks to their significant fluorescence properties and emission wavelengths (Huang et al., 2018).

Synthesis of Benzothiazinones

The synthesis of fluorine-containing benzothiazinones with indole substitutions, including 4-fluoro derivatives, has been explored for potential pharmaceutical applications. Nosova et al. (2019) synthesized new compounds with high yields, providing insights into the versatile nature of fluorinated indoles in medicinal chemistry (Nosova et al., 2019).

Neuroleptic Applications

4-Fluoro indole derivatives have also been studied for their neuroleptic-like activities. Welch et al. (1980) investigated a series of 4-aryltetrahydropyrrolo[3,4-b]indoles, including 7-fluoro variants, and found them to possess neuroleptic-like activity, suggesting potential in the treatment of neurological disorders (Welch et al., 1980).

Wirkmechanismus

Target of Action

Indole derivatives, a group to which 4-fluoro-7-methyl-1h-indole belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular function . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Result of Action

Indole derivatives are known to have various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including “4-Fluoro-7-methyl-1H-indole”, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may explore new synthesis methods, biological activities, and potential applications in drug discovery .

Biochemische Analyse

Biochemical Properties

4-Fluoro-7-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression and cellular responses . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound can bind to enzymes and receptors, either inhibiting or activating their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

4-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRUGMHWJZMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593517 | |

| Record name | 4-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313337-32-5 | |

| Record name | 4-Fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)